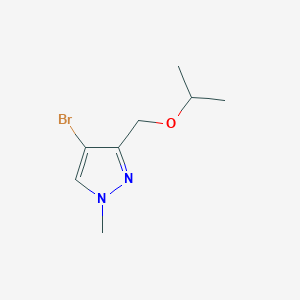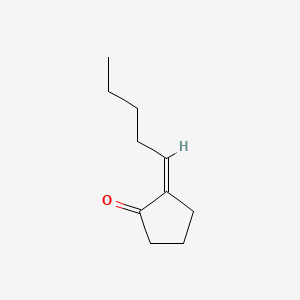
(2Z)-2-pentylidenecyclopentanone
Overview
Description
(2Z)-2-pentylidenecyclopentanone, also known as 2-PC, is a cyclic ketone compound that has been extensively studied for its potential applications in various scientific research fields. This molecule is of particular interest due to its unique chemical structure and potential therapeutic properties. In
Mechanism of Action
The mechanism of action of (2Z)-2-pentylidenecyclopentanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. One proposed mechanism of action is that (2Z)-2-pentylidenecyclopentanone acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, (2Z)-2-pentylidenecyclopentanone may reduce inflammation and pain in the body. Additionally, (2Z)-2-pentylidenecyclopentanone has been shown to modulate the activity of various ion channels and receptors in the brain, which may contribute to its neuroprotective and neurotrophic effects.
Biochemical and Physiological Effects:
(2Z)-2-pentylidenecyclopentanone has been shown to exhibit a range of biochemical and physiological effects in the body. In vitro studies have demonstrated that (2Z)-2-pentylidenecyclopentanone can inhibit the growth of various cancer cell lines, suggesting that it may have anti-cancer properties. Additionally, (2Z)-2-pentylidenecyclopentanone has been shown to reduce inflammation and pain in animal models of arthritis and colitis, indicating that it may have potential therapeutic applications in the treatment of inflammatory disorders. In the brain, (2Z)-2-pentylidenecyclopentanone has been found to modulate the activity of various neurotransmitter systems, including the dopaminergic and serotonergic systems, which may contribute to its potential therapeutic effects in neurological disorders.
Advantages and Limitations for Lab Experiments
(2Z)-2-pentylidenecyclopentanone has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and its chemical properties make it amenable to a range of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Additionally, its potential therapeutic properties make it a promising candidate for drug development. However, there are also limitations to working with (2Z)-2-pentylidenecyclopentanone. Its low solubility in water can make it difficult to work with in aqueous environments, and its relatively low potency may require the use of high concentrations in experiments.
Future Directions
There are several future directions for research on (2Z)-2-pentylidenecyclopentanone. One area of interest is the development of novel synthetic methods for producing (2Z)-2-pentylidenecyclopentanone and related compounds. Additionally, further research is needed to fully elucidate the mechanism of action of (2Z)-2-pentylidenecyclopentanone and its potential therapeutic applications in various disease states. Finally, the development of more potent derivatives of (2Z)-2-pentylidenecyclopentanone may lead to the development of novel drugs with improved therapeutic properties.
Scientific Research Applications
(2Z)-2-pentylidenecyclopentanone has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. This molecule has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Additionally, (2Z)-2-pentylidenecyclopentanone has been found to modulate various neurotransmitter systems in the brain, including the dopaminergic and serotonergic systems, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and depression.
properties
IUPAC Name |
(2Z)-2-pentylidenecyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h6H,2-5,7-8H2,1H3/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKUNNFZLUCEET-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C1CCCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\1/CCCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860180 | |
| Record name | (2Z)-2-Pentylidenecyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-pentylidenecyclopentanone | |
CAS RN |
163843-05-8, 16424-35-4 | |
| Record name | 2-Pentylidenecyclopentanone, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163843058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanone, 2-pentylidene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2Z)-2-Pentylidenecyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pentylidenecyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PENTYLIDENECYCLOPENTANONE, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8EAL80YA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

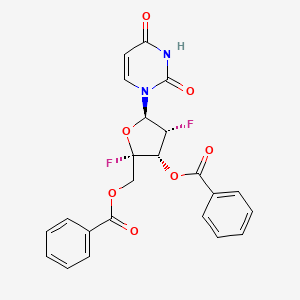
![N-[3-(carbamothioylamino)phenyl]acetamide](/img/structure/B3048221.png)

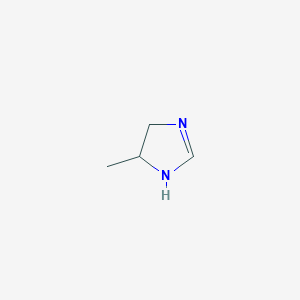

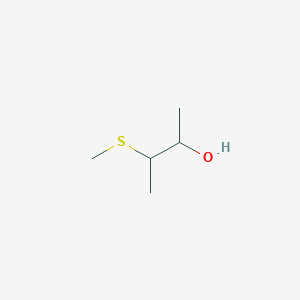

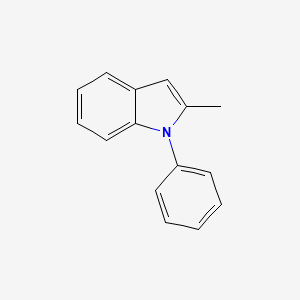
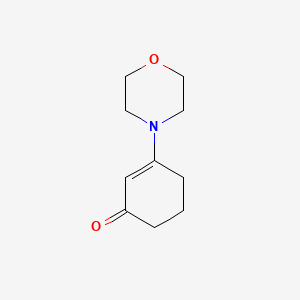
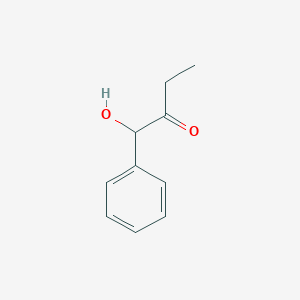
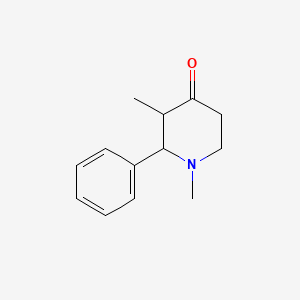
![Thieno[3,2-f]quinoline-2-carboxylic acid](/img/structure/B3048236.png)

